5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate
Description
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5S/c1-23-14-6-5-10(8-15(14)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTINZHWPDWLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
The chlorination of 8-hydroxyquinoline to 5,7-dichloro-8-hydroxyquinoline is typically performed in chloroform using chlorine gas (Cl₂) as the chlorinating agent, with iodine (I₂) as a catalyst. Key parameters include:
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Molar ratio : 3–5 moles of Cl₂ per mole of 8-hydroxyquinoline.
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Catalyst loading : 0.5–5% iodine by weight relative to the substrate.
The iodine catalyst enhances electrophilic aromatic substitution by polarizing the Cl–Cl bond, facilitating regioselective chlorination at the 5- and 7-positions of the quinoline ring.
Purification and Yield
Post-chlorination, the reaction mixture is treated with sodium pyrosulfite (Na₂S₂O₅) to quench excess chlorine. The chloroform solvent is distilled off, and the product is precipitated by adjusting the pH to ~2 with ammonium hydroxide (NH₄OH). Recrystallization from ethanol or acetone yields 5,7-dichloro-8-hydroxyquinoline with 94–97% purity and a melting point of 178–180°C.
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cl₂ molar ratio | 3:1 | Maximizes dichlorination |
| I₂ loading | 2% by weight | Prevents side reactions |
| Reaction temperature | 25°C | Balances rate and selectivity |
Sulfonation with 3,4-Dimethoxybenzenesulfonyl Chloride
Sulfonate Ester Formation
The sulfonation step involves reacting 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The mechanism proceeds via nucleophilic acyl substitution:
Solvent and Stoichiometry
Workup and Characterization
After the reaction, the mixture is washed with dilute HCl to remove unreacted sulfonyl chloride, followed by water to neutralize residual base. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol, yielding 85–90% pure this compound .
Table 2: Key Analytical Data for the Final Product
| Property | Value | Method |
|---|---|---|
| Molecular weight | 414.3 g/mol | MS (ESI) |
| Melting point | 240–245°C (dec.) | DSC |
| Solubility | DMSO, chloroform | USP <911> |
| λₘₐₓ (UV-Vis) | 328 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |
Challenges and Mitigation Strategies
Side Reactions
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Over-chlorination : Excess Cl₂ or elevated temperatures may lead to trichlorinated byproducts. Mitigated by strict temperature control (20–30°C) and stoichiometric Cl₂.
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Sulfonyl chloride hydrolysis : Moisture in the reaction medium hydrolyzes the sulfonyl chloride to the sulfonic acid. Additive molecular sieves or anhydrous conditions prevent this.
Scalability
Industrial-scale production faces challenges in gas-liquid mixing during chlorination. Continuous flow reactors with Cl₂ spargers improve mass transfer and reduce reaction time.
Comparative Analysis of Synthetic Routes
While the two-step method is standard, alternative approaches have been explored:
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions.
Hydrolysis: The major products are 5,7-dichloro-8-quinolinol and 3,4-dimethoxybenzenesulfonic acid.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials, particularly those requiring specific quinoline-based functionalities .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is not well-documented. based on its structure, it is likely to interact with various molecular targets through its quinoline and benzenesulfonate moieties. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate, comparisons are drawn with structurally related sulfonates, quinoline derivatives, and methoxy-substituted aromatic systems.
Structural and Functional Analogues
5-Chloro-8-hydroxyquinoline sulfonamide derivatives (e.g., IIIa in ): These compounds share the quinoline backbone and sulfonate-related functional groups but differ in substitution patterns. For instance, IIIa features a 4-methoxybenzenesulfonamide group instead of a 3,4-dimethoxybenzenesulfonate ester.
Potassium 2,4-dimethoxybenzenesulfonate (): This compound lacks the quinoline moiety but shares the dimethoxybenzenesulfonate group. Studies show that the sulfonate group’s electronic effects (e.g., electron-withdrawing nature) influence reaction selectivity in Pd-catalyzed couplings, suggesting similar electronic modulation in the target compound .
7,8-Benzoquinoline (): A simpler quinoline derivative without sulfonate or chlorine substituents. The absence of electron-withdrawing groups (Cl, sulfonate) reduces its polarity and reactivity compared to the target compound. Its lower molecular weight (179.22 g/mol vs. ~400 g/mol for the target) also impacts solubility and bioavailability .
Physicochemical and Electronic Properties
Biological Activity
5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is a synthetic compound with the molecular formula and a molecular weight of 414.26 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent.
Synthesis
The synthesis of this compound typically involves the reaction of 5,7-dichloro-8-quinolinol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is facilitated by bases such as pyridine or triethylamine to form the ester bond efficiently.
Chemical Structure
The structure features:
- A quinoline ring substituted with two chlorine atoms at positions 5 and 7.
- A benzenesulfonate moiety attached to a dimethoxybenzene group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinoline moiety is known for its ability to bind to enzymes and receptors, potentially modulating biological pathways involved in cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative activity against various tumor cell lines. For instance, studies have shown that compounds with similar structures can trigger apoptosis in cancer cells through mechanisms dependent on cellular β-glucosidase activity.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's effectiveness in inhibiting tumor growth in vitro, suggesting its potential as a chemotherapeutic agent.
- Enzyme Interaction : The compound's interaction with phosphodiesterases has been documented, showing an IC50 value of against cyclic AMP phosphodiesterase, which is crucial for cellular signaling pathways.
- Comparison with Other Compounds : When compared to other quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, this compound exhibits unique properties due to its dual chlorine substitutions and sulfonate group, enhancing its biological profile.
Comparative Biological Activity of Quinoline Derivatives
| Compound Name | Molecular Weight (g/mol) | IC50 (M) | Biological Activity |
|---|---|---|---|
| This compound | 414.26 | Antiproliferative in cancer cells | |
| 5,7-Dichloro-8-hydroxyquinoline | 214.05 | Not specified | Antimicrobial properties |
| 8-Hydroxyquinoline | 159.59 | Not specified | Metal-binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
